1,3-Benzenediamine, 2,4-dichloro-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediamine, 2,4-dichloro-6-methyl- is an organic compound with the molecular formula C7H8Cl2N2 It is a derivative of benzenediamine, where two chlorine atoms and one methyl group are substituted at the 2, 4, and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 2,4-dichloro-6-methyl- typically involves the chlorination of 1,3-benzenediamine followed by methylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediamine, 2,4-dichloro-6-methyl- may involve large-scale chlorination and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediamine, 2,4-dichloro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile involved.
Scientific Research Applications
1,3-Benzenediamine, 2,4-dichloro-6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 1,3-Benzenediamine, 2,4-dichloro-6-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methyl groups influence its reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediamine, 2-methyl-: This compound has a similar structure but lacks the chlorine substituents, resulting in different chemical properties and reactivity.
1,3-Benzenediamine, 4-methyl-: Another similar compound with the methyl group at a different position, leading to variations in its chemical behavior.
1,3-Benzenediamine, 2,4-dichloro-: This compound has the chlorine substituents but lacks the methyl group, affecting its overall properties.
Uniqueness
1,3-Benzenediamine, 2,4-dichloro-6-methyl- is unique due to the specific arrangement of chlorine and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
50694-81-0 |
---|---|
Molecular Formula |
C7H8Cl2N2 |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
2,4-dichloro-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,10-11H2,1H3 |
InChI Key |
MGLBJEAIHLGMRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.